N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide
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Overview
Description
N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a thioureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thioureido intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to amines or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,2,2-Trichloroethylamine
- Benzoyl chloride
Uniqueness
N-(2,2,2-Trichloro-1-(3-(2,4-dichloro-phenyl)-thioureido)-ethyl)-benzamide is unique due to its combination of multiple chlorine atoms and a thioureido group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Cl5N3OS |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl5N3OS/c17-10-6-7-12(11(18)8-10)22-15(26)24-14(16(19,20)21)23-13(25)9-4-2-1-3-5-9/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI Key |
WCPNMXBBQRCADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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